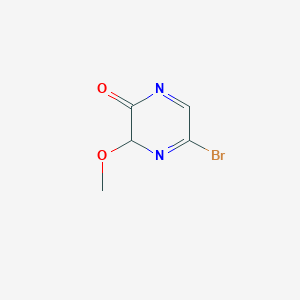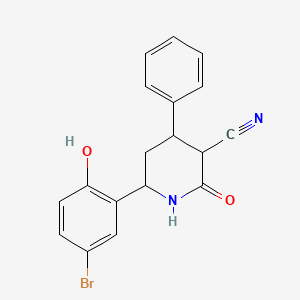![molecular formula C11H9F3O2S B12354219 (2E)-2-Methyl-3-{3-[(trifluoromethyl)sulfanyl]phenyl}prop-2-enoic acid CAS No. 773115-32-5](/img/structure/B12354219.png)
(2E)-2-Methyl-3-{3-[(trifluoromethyl)sulfanyl]phenyl}prop-2-enoic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(2E)-2-Methyl-3-{3-[(trifluoromethyl)sulfanyl]phenyl}prop-2-enoic acid is an organic compound characterized by the presence of a trifluoromethylsulfanyl group attached to a phenyl ring, which is further connected to a prop-2-enoic acid moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-2-Methyl-3-{3-[(trifluoromethyl)sulfanyl]phenyl}prop-2-enoic acid typically involves the reaction of 3-(trifluoromethylthio)benzaldehyde with methyl acrylate under basic conditions to form the corresponding intermediate. This intermediate is then subjected to hydrolysis and decarboxylation to yield the desired product. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like sodium hydroxide or potassium carbonate.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale synthesis. Additionally, purification techniques like recrystallization and chromatography are employed to obtain the compound in its pure form.
化学反应分析
Types of Reactions
(2E)-2-Methyl-3-{3-[(trifluoromethyl)sulfanyl]phenyl}prop-2-enoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions using agents such as lithium aluminum hydride or sodium borohydride can convert the compound into alcohols or alkanes.
Substitution: Nucleophilic substitution reactions can occur at the trifluoromethylsulfanyl group, leading to the formation of different derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles such as amines or thiols. Reaction conditions typically involve controlled temperatures, appropriate solvents, and sometimes the use of catalysts to enhance reaction rates.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or alkanes. Substitution reactions can lead to a variety of derivatives with different functional groups.
科学研究应用
(2E)-2-Methyl-3-{3-[(trifluoromethyl)sulfanyl]phenyl}prop-2-enoic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and metabolic pathways.
Industry: Used in the production of specialty chemicals and materials with specific properties.
作用机制
The mechanism of action of (2E)-2-Methyl-3-{3-[(trifluoromethyl)sulfanyl]phenyl}prop-2-enoic acid involves its interaction with molecular targets such as enzymes or receptors. The trifluoromethylsulfanyl group can enhance the compound’s binding affinity to these targets, leading to specific biochemical effects. The pathways involved may include inhibition or activation of enzymes, modulation of receptor activity, and alteration of cellular signaling processes.
相似化合物的比较
Similar Compounds
(2E)-2-Methyl-3-{3-[(trifluoromethyl)phenyl}prop-2-enoic acid: Lacks the sulfanyl group, resulting in different chemical properties.
(2E)-2-Methyl-3-{3-[(methylsulfanyl)phenyl}prop-2-enoic acid: Contains a methylsulfanyl group instead of trifluoromethylsulfanyl, affecting its reactivity and applications.
(2E)-2-Methyl-3-{3-[(chloromethyl)sulfanyl]phenyl}prop-2-enoic acid:
Uniqueness
The presence of the trifluoromethylsulfanyl group in (2E)-2-Methyl-3-{3-[(trifluoromethyl)sulfanyl]phenyl}prop-2-enoic acid imparts unique chemical properties such as increased lipophilicity and stability
属性
CAS 编号 |
773115-32-5 |
|---|---|
分子式 |
C11H9F3O2S |
分子量 |
262.25 g/mol |
IUPAC 名称 |
(E)-2-methyl-3-[3-(trifluoromethylsulfanyl)phenyl]prop-2-enoic acid |
InChI |
InChI=1S/C11H9F3O2S/c1-7(10(15)16)5-8-3-2-4-9(6-8)17-11(12,13)14/h2-6H,1H3,(H,15,16)/b7-5+ |
InChI 键 |
MFONHJVEEPQNJJ-FNORWQNLSA-N |
手性 SMILES |
C/C(=C\C1=CC(=CC=C1)SC(F)(F)F)/C(=O)O |
规范 SMILES |
CC(=CC1=CC(=CC=C1)SC(F)(F)F)C(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



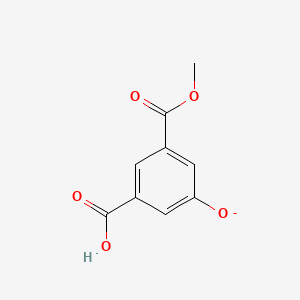
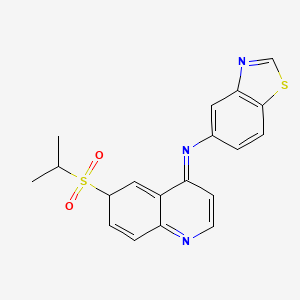
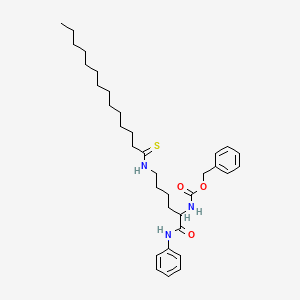

![11-Benzyl-7-[[4-(trifluoromethyl)phenyl]methyl]-2,5,7,11-tetrazatricyclo[7.4.0.02,6]tridec-5-en-8-one](/img/structure/B12354174.png)

![8-[(E)-2-(3,4-dimethoxyphenyl)ethenyl]-1,3-diethyl-7-methyl-5H-purin-7-ium-2,6-dione](/img/structure/B12354192.png)

![(1S,2S,4R,5R,6S)-2-Amino-4-methylbicyclo[3.1.0]hexane-2,6-dicarboxylicacid](/img/structure/B12354212.png)
![4-[(7-bromo-2-methyl-4-oxo-4aH-quinazolin-6-yl)methyl-prop-2-ynylamino]-N-(pyridin-3-ylmethyl)benzamide](/img/structure/B12354218.png)

